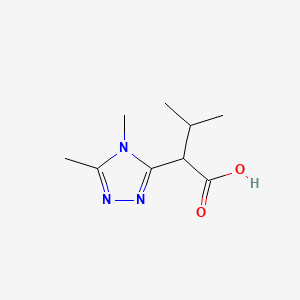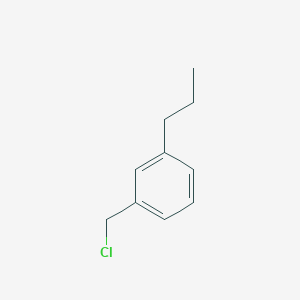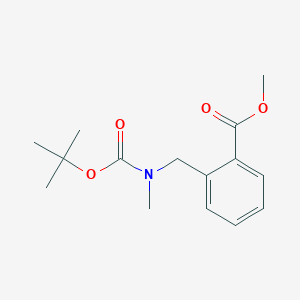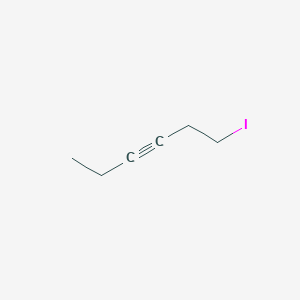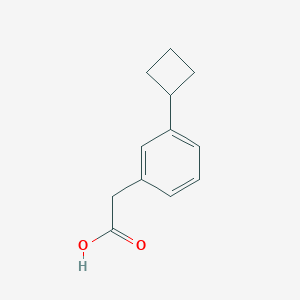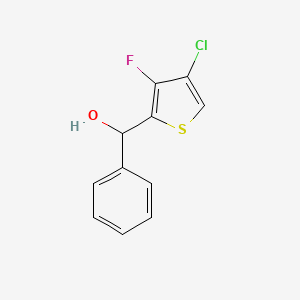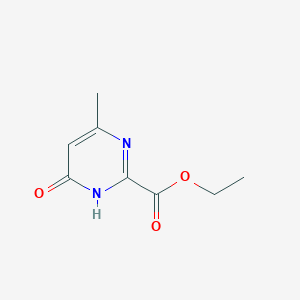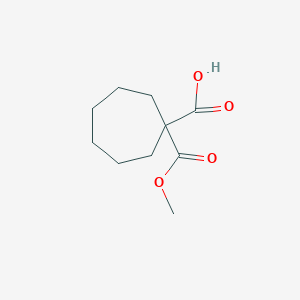
1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol It is characterized by a cycloheptane ring substituted with a methoxycarbonyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid typically involves the esterification of cycloheptane-1,1-dicarboxylic acid. One common method includes the reaction of cycloheptane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling .
Comparaison Avec Des Composés Similaires
1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid can be compared with similar compounds, such as:
1-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cycloheptane ring, leading to different chemical properties and reactivity.
1-(Methoxycarbonyl)cyclopropanecarboxylic acid: The smaller cyclopropane ring results in higher ring strain and different reactivity compared to the cycloheptane derivative.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-methoxycarbonylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12) |
Clé InChI |
ISIOSVLRWYHSTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


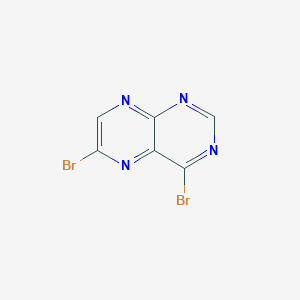
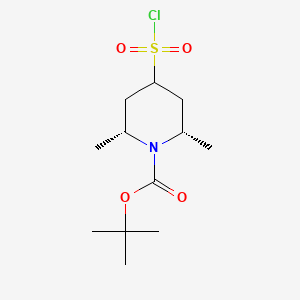
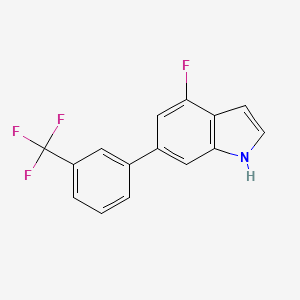

![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
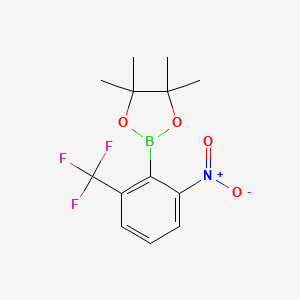
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
